molecular formula C15H17N3O3 B12094032 2-[(6-Ethoxy-3-methyl-2,4-dioxo-1,3-diazinan-1-yl)methyl]benzonitrile

2-[(6-Ethoxy-3-methyl-2,4-dioxo-1,3-diazinan-1-yl)methyl]benzonitrile

Cat. No.: B12094032
M. Wt: 287.31 g/mol
InChI Key: GHNYQLGQDQZWRE-UHFFFAOYSA-N
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Description

2-[(6-Ethoxy-3-methyl-2,4-dioxo-1,3-diazinan-1-yl)methyl]benzonitrile is a complex organic compound with a unique structure that includes a diazinane ring, an ethoxy group, and a benzonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(6-Ethoxy-3-methyl-2,4-dioxo-1,3-diazinan-1-yl)methyl]benzonitrile typically involves multiple steps. One common method includes the reaction of 6-ethoxy-3-methyl-2,4-dioxo-1,3-diazinane with a suitable benzonitrile derivative under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized parameters to ensure consistency and efficiency. The use of automated systems and continuous flow reactors can enhance the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-[(6-Ethoxy-3-methyl-2,4-dioxo-1,3-diazinan-1-yl)methyl]benzonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups, often using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Halogenated benzonitrile derivatives and nucleophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

2-[(6-Ethoxy-3-methyl-2,4-dioxo-1,3-diazinan-1-yl)methyl]benzonitrile has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which 2-[(6-Ethoxy-3-methyl-2,4-dioxo-1,3-diazinan-1-yl)methyl]benzonitrile exerts its effects involves interactions with molecular targets such as enzymes or receptors. The diazinane ring and benzonitrile moiety can interact with specific active sites, leading to inhibition or activation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(6-Ethoxy-3-methyl-2,4-dioxo-1,3-diazinan-1-yl)methyl]benzonitrile is unique due to its specific combination of functional groups and structural features, which confer distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C15H17N3O3

Molecular Weight

287.31 g/mol

IUPAC Name

2-[(6-ethoxy-3-methyl-2,4-dioxo-1,3-diazinan-1-yl)methyl]benzonitrile

InChI

InChI=1S/C15H17N3O3/c1-3-21-14-8-13(19)17(2)15(20)18(14)10-12-7-5-4-6-11(12)9-16/h4-7,14H,3,8,10H2,1-2H3

InChI Key

GHNYQLGQDQZWRE-UHFFFAOYSA-N

Canonical SMILES

CCOC1CC(=O)N(C(=O)N1CC2=CC=CC=C2C#N)C

Origin of Product

United States

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